Hexazinone
Overview
Description
Hexazinone is an organic compound widely used as a broad-spectrum herbicide. It belongs to the triazine class of herbicides and is known for its effectiveness in controlling a variety of grasses, broadleaf, and woody plants. This compound is a colorless solid that exhibits some solubility in water and high solubility in most organic solvents except alkanes . It functions by inhibiting photosynthesis, making it a nonselective herbicide .
Mechanism of Action
Target of Action
This compound, a broad-spectrum herbicide, primarily targets annual, biennial, perennial, and woody weeds . It is absorbed through the roots and foliage of plants . The primary biological target of this compound is the photosynthesis process .
Mode of Action
This compound functions by inhibiting photosynthesis , making it a nonselective herbicide . It is rapidly absorbed by the leaves and roots . Specifically, triazines like this compound can bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis . This diversion of electrons can damage membranes and destroy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthesis pathway . By binding to the D-1 quinone protein in photosystem II, this compound disrupts the electron transport chain, leading to the inhibition of photosynthesis . This results in the destruction of chloroplast and cell membranes, and other vital compounds .
Pharmacokinetics
This compound exhibits some solubility in water but is highly soluble in most organic solvents except alkanes . It is a pervasive groundwater contaminant, and its use puts groundwater at high risk of contamination due to its high leaching potential . The average half-life of this compound in soils is 90 days , but it can sometimes be found in runoff up to six months after application .
Result of Action
The result of this compound’s action is the effective control of many annual and perennial broadleaf herbs, some grasses, and some woody species . It can also lead to significant losses of algae and macrophytic biomass, which could produce a ripple effect in the food chain that ultimately could impact fish and wildlife species .
Action Environment
It can enter aquatic systems through surface and subsurface runoff following application and drift during application . The rate of degradation was lower using secondary effluent than that of Milli-Q water due to the presence of dissolved organics in wastewater . The reactions in both matrices obeyed pseudo-first-order kinetics .
Biochemical Analysis
Biochemical Properties
Hexazinone plays a significant role in biochemical reactions by inhibiting photosynthesis. It achieves this by binding to the D-1 quinone protein of the electron transport chain in photosystem II. This binding inhibits the normal flow of electrons, leading to the production of reactive oxygen species that damage cellular membranes and other biomolecules . This compound interacts with various enzymes and proteins involved in the photosynthetic process, disrupting the normal function of these biomolecules and ultimately leading to cell death.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by blocking the electron transport chain in photosystem II, leading to the production of reactive oxygen species that cause cellular damage . This inhibition results in the loss of chlorophyll, leakage of cellular contents, and cell death. In animal cells, this compound has been shown to cause cellular necrosis and decreased body weight in chronic exposure studies . It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D-1 quinone protein in photosystem II, which inhibits the electron transport chain and disrupts the normal flow of electrons . This inhibition leads to the production of reactive oxygen species that damage cellular membranes and other biomolecules. This compound also affects enzyme activity by inhibiting key enzymes involved in photosynthesis, leading to a cascade of cellular damage and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It degrades approximately 10% in five weeks when exposed to artificial sunlight in distilled water, but degradation in natural waters can be three to seven times greater . The stability and degradation of this compound are influenced by various factors, including the presence of dissolved organics and the type of water matrix. Long-term exposure to this compound in laboratory settings has shown that it can cause persistent cellular damage and disrupt normal cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic exposure to high doses of this compound has been shown to cause decreased body weight and cellular necrosis in rats . The threshold effects observed in these studies indicate that this compound can cause significant toxic effects at high doses, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation and transformation in the environment. It is metabolized by soil microorganisms and plants, leading to the formation of various degradation products . The metabolic pathways of this compound involve the action of enzymes and cofactors that break down the compound into less toxic forms. These pathways also affect metabolic flux and metabolite levels, influencing the overall impact of this compound on the environment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the leaves, where it exerts its herbicidal effects . The transport of this compound involves various transporters and binding proteins that facilitate its movement within the plant. The distribution of this compound within the plant affects its localization and accumulation, influencing its overall effectiveness as a herbicide.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis by blocking the electron transport chain in photosystem II . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its herbicidal activity. The localization of this compound within the chloroplasts allows it to effectively disrupt the photosynthetic process and cause cellular damage.
Preparation Methods
Hexazinone can be synthesized through two primary synthetic routes:
-
First Synthetic Route
Starting Material: Methyl chloroformate and cyanamide.
Reaction Pathway: This route involves a five-step pathway to form this compound.
-
Second Synthetic Route
Starting Material: Methyl thiourea.
Reaction Pathway: This route also leads to the formation of this compound.
In industrial production, this compound is manufactured by DuPont and sold under the trade name Velpar .
Chemical Reactions Analysis
Hexazinone undergoes various chemical reactions, including:
-
Oxidation
Reagents and Conditions: UV-based oxidation with hydrogen peroxide (H₂O₂).
Major Products: Degradation products formed through hydroxyl radical (•OH) interactions.
-
Photodegradation
Reagents and Conditions: UV irradiation (UVA, UVB, UVC) with or without hydrogen peroxide.
Major Products: Degradation products formed under different irradiation sources.
-
Adsorption
Reagents and Conditions: Adsorption on coconut shell–based granular activated carbon.
Major Products: This compound is effectively adsorbed through π-π electron donor–acceptor interactions.
Scientific Research Applications
Hexazinone has diverse applications in scientific research, including:
-
Chemistry
-
Biology
-
Medicine
- Limited direct applications, but its mechanism of action provides insights into photosynthesis inhibition.
-
Industry
Comparison with Similar Compounds
Hexazinone is compared with other triazine herbicides, such as:
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Diuron
-
Metribuzin
-
Tebuthiuron
This compound’s uniqueness lies in its high solubility in water and its broad-spectrum activity, making it highly effective in various environmental conditions .
Properties
IUPAC Name |
3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Record name | HEXAZINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024145 | |
Record name | Hexazinone | |
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Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO] | |
Record name | HEXAZINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexazinone | |
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Boiling Point |
Decomposes | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3 | |
Record name | Hexazinone | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.25 | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
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Vapor Pressure |
0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated) | |
Record name | Hexazinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Hexazinone | |
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Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
Record name | Hexazinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
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Color/Form |
Crystals, Colorless crystals | |
CAS No. |
51235-04-2 | |
Record name | HEXAZINONE | |
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URL | https://cameochemicals.noaa.gov/chemical/18159 | |
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Record name | Hexazinone | |
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Record name | Hexazinone [ANSI:BSI:ISO] | |
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Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl- | |
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Record name | Hexazinone | |
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Record name | 3-cyclohexyl-6-dimethylamino-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |
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Record name | HEXAZINONE | |
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Record name | Hexazinone | |
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Melting Point |
117.2 °C | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hexazinone?
A1: this compound inhibits photosynthesis by disrupting the photosynthetic electron transport chain in photosystem II (PSII). [, , , , ] Specifically, it binds to the QB binding niche of the D1 protein, hindering electron flow and ultimately halting the production of energy needed for plant growth. [, ]
Q2: What are the visible effects of this compound on susceptible plants?
A2: this compound application leads to a range of symptoms, including leaf chlorosis (yellowing), necrosis (tissue death), and ultimately plant death. [, , ] The severity of injury depends on factors such as the plant species, growth stage, herbicide rate, and environmental conditions. [, , ]
Q3: How does this compound's impact on photosynthesis translate to its herbicidal activity?
A3: By inhibiting photosynthesis, this compound deprives plants of the energy they need for essential metabolic processes. [, ] This disruption ultimately leads to growth arrest and plant death, effectively controlling unwanted vegetation. []
Q4: Does this compound impact other physiological processes besides photosynthesis?
A4: Research suggests this compound can influence other physiological processes like nitrogen fixation, ammonification, nitrification, denitrification, and soil respiration, particularly at higher concentrations than recommended field rates. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol. []
Q6: How does soil type affect the persistence and efficacy of this compound?
A6: Soil properties significantly influence this compound's behavior. In sandy soils, this compound tends to leach more readily due to lower organic matter content, potentially impacting its efficacy and increasing the risk of groundwater contamination. [, , , ] In contrast, clay soils with higher organic matter content exhibit stronger sorption, potentially reducing leaching but also affecting bioavailability. [, ]
Q7: Does the presence of specific plant species impact this compound degradation in soil?
A7: Research on the riparian forest species Cecropia hololeuca suggests that its presence can enhance this compound mineralization in soil microcosms without significantly increasing the colony-forming units of this compound and lignin biodegrader fungi. []
Q8: Are there any specific formulations designed to improve this compound's efficacy or minimize its environmental impact?
A8: Research highlights the development of clay-based formulations utilizing organoclays like hexadecyltrimethylammonium-exchanged Arizona montmorillonite (HDTMA-SA) to control this compound release. [] These formulations aim to reduce leaching and prolong its efficacy in the soil. []
Q9: Is there evidence of this compound resistance developing in weed species?
A9: Yes, research has documented the emergence of this compound resistance in certain weed species. For instance, red sorrel (Rumex acetosella) populations from commercial blueberry fields exhibited resistance to this compound, with some surviving at rates as high as 7.68 kg ai ha−1. []
Q10: What are the potential mechanisms behind this compound resistance?
A10: Resistance mechanisms can be complex and multifaceted. In this compound-resistant red sorrel, a specific mutation in the chloroplast psbA gene encoding the D1 protein was identified. [] This mutation, a Phe to Val substitution at position 255, is located in the QB binding niche of the D1 protein, potentially altering this compound binding and reducing its efficacy. [] Another study identified a Phe to Ile substitution at position 255 in this compound-resistant shepherd's-purse (Capsella bursa-pastoris). []
Q11: How biodegradable is this compound, and what are the primary degradation pathways?
A11: this compound can be biodegraded by soil microorganisms. [, ] Its degradation rate depends on factors such as soil moisture, temperature, pH, and the presence of degrading microbial populations. [, ] Primary degradation pathways involve demethylation, ring cleavage, and formation of various metabolites. []
Q12: What analytical methods are commonly used for detecting and quantifying this compound residues in environmental and plant samples?
A12: Several analytical techniques have been employed for this compound analysis, including:
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